2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Description
“2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” (CAS# 1006473-54-6) is a useful research chemical . It has a molecular weight of 222.16 and a molecular formula of C8H9F3N2O2 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI key for this compound is SXCCBRAAIUVZCQ-UHFFFAOYSA-N . The compound has a Canonical SMILES representation as follows: CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a boiling point of 299.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a complexity of 245 and a topological polar surface area of 55.1 . It also has a rotatable bond count of 3 .Scientific Research Applications
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Pharmaceutical Chemistry
- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is found in many compounds exhibiting numerous pharmacological activities .
- The synthesis of these potential drug molecules, including their uses for various diseases and disorders, has been extensively studied .
- For example, the compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .
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19F NMR Studies of Proteins
- Trifluoromethyl probes are a preferred form of NMR tag for 19F NMR studies of proteins . This is due to their three-fold (or more) amplification in the signal-to-noise ratio resulting from three equivalent nuclei and the fact that fast methyl rotation further averages the chemical shift anisotropy (CSA) .
- In one study, a series of trifluoromethyl probes were evaluated under conditions of varying polarity. The BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity than did either BTFA or TFET .
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Organic Chemistry
- The trifluoromethyl group is known to have a significant impact on the acidity of organic compounds . A substituent that strengthens the acid is a deactivating group because it withdraws electrons, and a substituent that weakens the acid is an activating group because it donates electrons .
- For example, p-(trifluoromethyl)benzoic acid is stronger than benzoic acid, whose pKa is 4.19 .
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Drug Discovery
- Trifluoromethyl group-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides. Most of these compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
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Electronics and Catalysis
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-5(7(14)15)13-4-3-6(12-13)8(9,10)11/h3-5H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCBRAAIUVZCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.